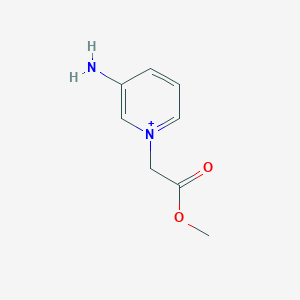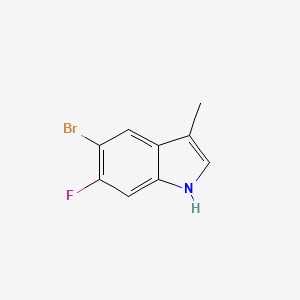
(5-Indanyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an indanyl moiety. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The indanyl group is derived from indane, a bicyclic hydrocarbon, while the trimethylsilane group is a common functional group in organosilicon chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Indanyl)trimethylsilane typically involves the reaction of indane with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate indanyl anion, which then reacts with chlorotrimethylsilane to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can also enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: (5-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indanyltrimethylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to indane using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Indanyltrimethylsilanol.
Reduction: Indane.
Substitution: Various substituted indanyl derivatives depending on the reagents used.
科学研究应用
(5-Indanyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for the deposition of thin films.
作用机制
The mechanism of action of (5-Indanyl)trimethylsilane involves the interaction of the trimethylsilane group with various molecular targets. The silicon atom in the trimethylsilane group can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable silicon-oxygen or silicon-fluorine bonds. The indanyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilane group but lacking the indanyl moiety.
Indane: The parent hydrocarbon of the indanyl group, without the trimethylsilane functionality.
(5-Indanyl)triethylsilane: A similar compound where the trimethylsilane group is replaced with a triethylsilane group.
Uniqueness: (5-Indanyl)trimethylsilane is unique due to the combination of the indanyl and trimethylsilane groups, which imparts distinct chemical properties and reactivity. The presence of the indanyl moiety enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, while the trimethylsilane group provides stability and reactivity towards oxygen and fluorine-containing reagents.
属性
分子式 |
C12H18Si |
|---|---|
分子量 |
190.36 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-5-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChI 键 |
RJMZDHYODLBQLW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=C(CCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


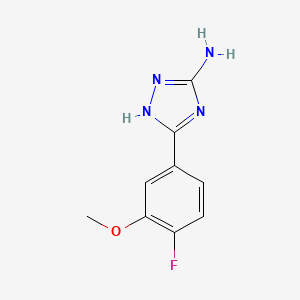





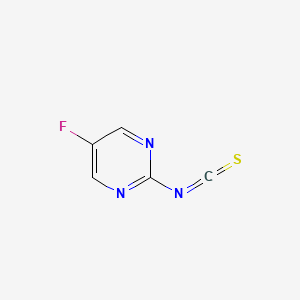
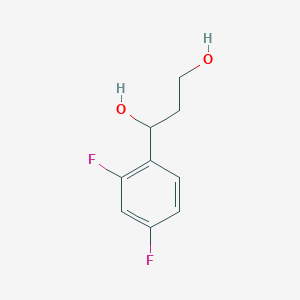
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
